molecular formula C28H27N3O6S2 B2492003 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide CAS No. 478033-02-2

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide

Cat. No. B2492003
CAS RN: 478033-02-2
M. Wt: 565.66
InChI Key: YBAABYFMJIYKHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of suitable amine precursors with benzenesulfonyl chloride to yield N-substituted benzenesulfonamides. For instance, the synthesis of a new series of benzenesulfonamides was initiated by reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, followed by further functionalization with various alkyl/aralkyl halides in the presence of a weak base, demonstrating a typical pathway for creating complex sulfonamide structures (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide compounds have been characterized, revealing insights into the conformation and interactions within these molecules. For example, N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide displayed varied torsion angles and hydrogen bonding patterns, which could provide insights into the structural behavior of our compound of interest (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamides, including our compound, can participate in various chemical reactions due to the reactivity of the sulfonamide group and other functional groups present. The synthesis and crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide highlights the complexity and reactivity of these molecules, which could shed light on similar reactions our compound might undergo (Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are crucial for their application and function. Studies on related compounds, like the crystal structure analysis of various sulfonamide derivatives, offer valuable information on the factors influencing these physical properties (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to the application of benzenesulfonamides. The dissociation behavior of protonated N-(3-phenyl-2H-chromen-2-ylidene)-benzenesulfonamide in the gas phase provides an example of the complex chemistry these compounds can exhibit, potentially offering insights into the behavior of our specific sulfonamide compound (Wang et al., 2016).

Scientific Research Applications

Photophysical and Photochemical Properties

Research on benzenesulfonamide derivatives has shown that compounds like zinc(II) phthalocyanine substituted with benzenesulfonamide units exhibit promising photophysical and photochemical properties. These properties are crucial for applications in photocatalytic processes and photodynamic therapy, an alternative cancer treatment method. The introduction of benzenesulfonamide derivatives into the zinc(II) phthalocyanine structure has been reported to enhance photosensitizing abilities suitable for these applications (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial and Antioxidant Activities

Several benzenesulfonamide derivatives have been synthesized and tested for their antimicrobial and antioxidant activities. For instance, pyrazole-based sulfonamide derivatives have shown significant activity against bacterial and fungal strains, along with noteworthy antioxidant properties (Badgujar, More, & Meshram, 2018). This suggests their potential utility in developing new antimicrobial and antioxidant agents.

Anticancer Activity

The search for new anticancer agents has led to the exploration of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which have been synthesized and evaluated for their anticancer activity against various human tumor cell lines. Certain derivatives exhibited potent anticancer activity, making them candidates for further development into therapeutic agents (Żołnowska, Sławiński, Brzozowski, Kawiak, Belka, Zielińska, Bączek, & Chojnacki, 2018).

Synthesis of Novel Derivatives

The synthesis of novel benzenesulfonamide derivatives for potential therapeutic applications continues to be a significant area of research. Studies have focused on developing new derivatives with enhanced biological activities, including antimicrobial, antioxidant, and anticancer properties. For example, novel pyrrolopyrimidin-6-yl benzenesulfonamides have been identified as potent A2B adenosine receptor antagonists, indicating their potential in therapeutic applications (Esteve, Nueda, Díaz, Beleta, Cárdenas, Lozoya, Cadavid, Loza, Ryder, & Vidal, 2006).

properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-methoxy-N-(4-methoxyphenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S2/c1-20-21(2)30(19-22-8-6-5-7-9-22)28(27(20)18-29)31(38(32,33)25-14-10-23(36-3)11-15-25)39(34,35)26-16-12-24(37-4)13-17-26/h5-17H,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAABYFMJIYKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N(S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide

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